molecular formula C13H16N2O3 B2965142 N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 941957-51-3

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B2965142
CAS No.: 941957-51-3
M. Wt: 248.282
InChI Key: ISZNSQYDFAXLIB-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a compound that features a pyrrolidinone ring, which is a five-membered lactam

Scientific Research Applications

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

Target of Action

The primary target of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is the sigma-1 receptor, a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum membrane . This receptor regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated calcium ion influx from the endoplasmic reticulum to the mitochondria, providing other important brain cell functions .

Mode of Action

this compound acts as an allosteric modulator of the sigma-1 receptor . When used in combination with endogenous or exogenous agonists, it demonstrates potent anti-seizure, antidepressant, or cognition-enhancing effects .

Biochemical Pathways

The compound’s action on the sigma-1 receptor influences several biochemical pathways. By regulating calcium ion influx, it affects various downstream effects related to calcium signaling . Additionally, it modulates neurotransmitters such as acetylcholine, glutamate, and noradrenaline .

Pharmacokinetics

The introduction of fluorine atoms in the structure of this compound has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability . These modifications are directly linked with numerous positive pharmacological properties of potential and established drugs .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its potent anti-seizure, antidepressant, and cognition-enhancing effects . These effects are a result of its interaction with the sigma-1 receptor and the subsequent modulation of various biochemical pathways .

Future Directions

The future directions for research on “N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide” and similar compounds could involve further exploration of the pyrrolidine ring as a scaffold for novel biologically active compounds . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide, leading to Schiff base intermediates which are subsequently reduced . Another method involves the ozonation of N-Boc-protected derivatives followed by catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation typically uses palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidinone derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and acetamide groups contribute to its unique reactivity and potential therapeutic applications.

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-9(16)14-10-5-6-12(18-2)11(8-10)15-7-3-4-13(15)17/h5-6,8H,3-4,7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZNSQYDFAXLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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